molecular formula C20H22N2O5S2 B12678922 N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide CAS No. 75935-43-2

N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide

Cat. No.: B12678922
CAS No.: 75935-43-2
M. Wt: 434.5 g/mol
InChI Key: CPJZPQGYJGXNTO-UHFFFAOYSA-N
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Description

N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide is a chemical compound with the molecular formula C20H22N2O5S2 and a molecular weight of 434.53 g/mol It is known for its unique structure, which includes a naphthalene core substituted with butyl, hydroxy, and phenyl groups, as well as two sulphonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide typically involves multi-step organic reactions The starting materials often include naphthalene derivatives, which undergo sulphonation to introduce sulphonamide groupsThe hydroxy group is usually introduced via hydroxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control. High-performance liquid chromatography (HPLC) is often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkylating or arylating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a naphthoquinone derivative, while reduction of the sulphonamide groups may produce a diamine derivative .

Mechanism of Action

The mechanism of action of N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide involves its interaction with specific molecular targets. The hydroxy and sulphonamide groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways involved in inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • N1-Butyl-8-hydroxy-N6-methylnaphthalene-1,6-disulphonamide
  • N1-Butyl-8-hydroxy-N6-ethylnaphthalene-1,6-disulphonamide
  • N1-Butyl-8-hydroxy-N6-propylnaphthalene-1,6-disulphonamide

Uniqueness

N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butyl and phenyl groups, along with the hydroxy and sulphonamide functionalities, makes it a versatile compound for various applications .

Properties

CAS No.

75935-43-2

Molecular Formula

C20H22N2O5S2

Molecular Weight

434.5 g/mol

IUPAC Name

1-N-butyl-8-hydroxy-6-N-phenylnaphthalene-1,6-disulfonamide

InChI

InChI=1S/C20H22N2O5S2/c1-2-3-12-21-29(26,27)19-11-7-8-15-13-17(14-18(23)20(15)19)28(24,25)22-16-9-5-4-6-10-16/h4-11,13-14,21-23H,2-3,12H2,1H3

InChI Key

CPJZPQGYJGXNTO-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC2=CC(=CC(=C21)O)S(=O)(=O)NC3=CC=CC=C3

Origin of Product

United States

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